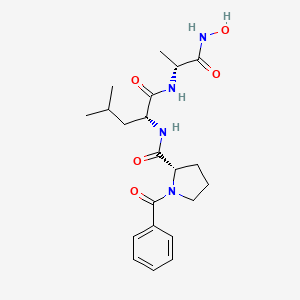
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a benzoyl group, prolyl and leucyl residues, and a hydroxy-alaninamide moiety. This compound is of interest due to its potential biological activities and its role in research and industrial applications.
準備方法
The synthesis of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves several steps, typically starting with the protection of amino groups and the activation of carboxyl groups. The synthetic route may include the following steps:
Protection of Amino Groups: The amino groups of the starting materials are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Activation of Carboxyl Groups: The carboxyl groups are activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form active esters.
Coupling Reactions: The activated carboxyl groups are coupled with the protected amino groups to form peptide bonds.
Deprotection: The protecting groups are removed to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated peptide synthesizers for large-scale production.
化学反応の分析
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying peptide chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
類似化合物との比較
1-Benzoyl-L-prolyl-D-leucyl-N-hydroxy-D-alaninamide can be compared with other similar compounds, such as:
Cyclo(L-Leucyl-L-Prolyl): This compound has a similar structure but lacks the benzoyl and hydroxy-alaninamide moieties. It is known for its antifungal properties.
Histrelin: A synthetic analog of gonadotropin-releasing hormone, histrelin has a different structure but shares some functional similarities in terms of biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
873198-16-4 |
|---|---|
分子式 |
C21H30N4O5 |
分子量 |
418.5 g/mol |
IUPAC名 |
(2S)-1-benzoyl-N-[(2R)-1-[[(2R)-1-(hydroxyamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H30N4O5/c1-13(2)12-16(19(27)22-14(3)18(26)24-30)23-20(28)17-10-7-11-25(17)21(29)15-8-5-4-6-9-15/h4-6,8-9,13-14,16-17,30H,7,10-12H2,1-3H3,(H,22,27)(H,23,28)(H,24,26)/t14-,16-,17+/m1/s1 |
InChIキー |
IUQSFPAFKWUNDP-OIISXLGYSA-N |
異性体SMILES |
C[C@H](C(=O)NO)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)C2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NO)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


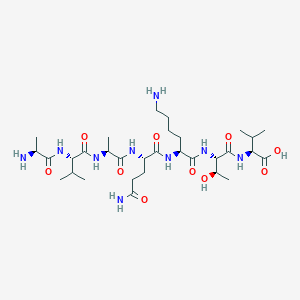
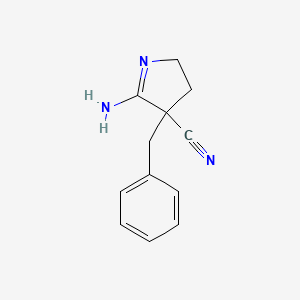
propanedinitrile](/img/structure/B12592023.png)
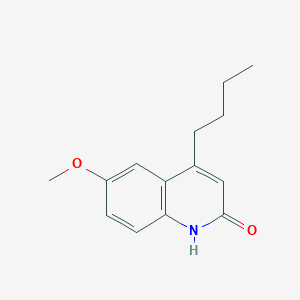
![3-(Decyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12592043.png)

![1,7-Diphenyl-3-[(trimethylsilyl)oxy]hepta-4,6-dien-1-one](/img/structure/B12592062.png)
![2-Propenamide, 3-[4-(5-pentyl-2-pyridinyl)phenyl]-](/img/structure/B12592063.png)


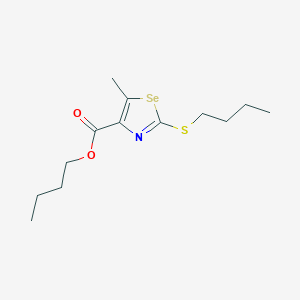
![4-[2-(Pyridin-3-yl)prop-1-en-1-yl]pyrimidine](/img/structure/B12592078.png)
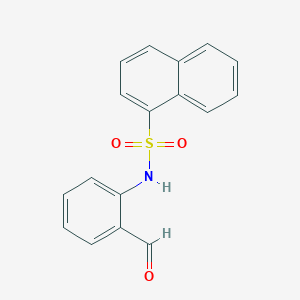
![Benzenamine, N-[1-(2-propenyl)decyl]-](/img/structure/B12592104.png)
